Home > Products > Screening Compounds P128508 > 5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione - 941914-73-4

5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-2892391
CAS Number: 941914-73-4
Molecular Formula: C21H23N5O2
Molecular Weight: 377.448
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrido[2,3-d]pyrimidines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. [, , , , , , , , , ]

Synthesis Analysis
  • Ring Transformation: This method utilizes 5-cyanouridine or 5-cyano-1,3-dimethyluracil as starting materials. [, , , ] These compounds undergo a ring transformation reaction with activated nitriles (like malononitrile or ethyl cyanoacetate) or ketones in the presence of a base to yield the desired pyrido[2,3-d]pyrimidine derivatives.
  • Multi-component Reaction: This approach involves reacting 6-aminopyrimidine-2,4(1H,3H)-dione or its derivatives with 1,2-diphenylethanone and aromatic aldehydes. [] This one-pot, three-component reaction, typically carried out under grinding conditions in the presence of a catalyst like aluminate sulfonic acid nanoparticles, offers a rapid and efficient way to synthesize diverse pyrido[2,3-d]pyrimidinone derivatives.
Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are bicyclic heterocycles composed of a pyrimidine ring fused to a pyridine ring. Substitutions on these rings can significantly influence their chemical properties and biological activities. [, , , , , , , , , ] For example, the presence of electron-donating or electron-withdrawing groups can impact their interactions with biological targets.

Chemical Reactions Analysis
  • Functional group interconversions: The amine group at the 7-position can be readily functionalized via alkylation, acylation, or other reactions. [, , , ] Similarly, the 6-position can be modified through various reactions, depending on the substituents present.
  • Condensation reactions: The carbonyl groups at the 2- and 4-positions can participate in condensation reactions with various nucleophiles to generate diverse derivatives. []
Mechanism of Action
  • Enzyme inhibition: Several studies suggest that pyrido[2,3-d]pyrimidines exert their biological activities by inhibiting key enzymes involved in various cellular processes. [, ] For example, 5-deaza analogues of aminopterin and folic acid have been shown to exhibit anticancer activity by inhibiting dihydrofolate reductase, a crucial enzyme in folate metabolism. []
  • Receptor modulation: Some pyrido[2,3-d]pyrimidine derivatives have been reported to interact with specific receptors, modulating their downstream signaling pathways. [, , ]
Applications
  • Anticancer agents: Several pyrido[2,3-d]pyrimidine analogues have demonstrated significant anticancer activity in vitro and in vivo. [] These compounds often act by inhibiting key enzymes involved in cancer cell growth and proliferation.
  • Anti-inflammatory and analgesic agents: Certain pyrido[2,3-d]pyrimidine derivatives exhibit potent anti-inflammatory and analgesic properties. [] These compounds often work by inhibiting pro-inflammatory mediators or modulating pain signaling pathways.
  • Adrenoceptor antagonists: Studies have investigated the affinity and selectivity of specific pyrido[2,3-d]pyrimidine derivatives for different subtypes of alpha1-adrenoceptors. [, , ] These compounds show promise for developing novel therapeutics for cardiovascular diseases and other conditions.

7-Amino-6-substituted-1-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This group of compounds represents nucleoside analogs containing the pyrido[2,3-d]pyrimidine scaffold. They are characterized by a β-D-ribofuranosyl group at position 1 and an amino group at position 7. The substituent at position 6 can vary, including CN, CONH2, and CO2Et groups. [ [] ]

1,3,7-Trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (9a)

Compound Description: This compound represents a simplified pyrido[2,3-d]pyrimidine structure with methyl groups at positions 1, 3, and 7. [ [] ]

Relevance: This compound highlights the fundamental pyrido[2,3-d]pyrimidine core shared with the target compound 5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. While both have methyl groups at positions 1 and 3, the target compound possesses distinct substituents at positions 5 and 6, showcasing the potential for structural modifications on this scaffold. [ [] ]

7-Amino-6-ethoxycarbonyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (14a)

Compound Description: This compound shares the 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core with the target compound but has an amino group at position 7 and an ethoxycarbonyl group at position 6. [ [] ]

Relevance: This compound emphasizes the importance of the 7-amino group and the possibility of an ester group at position 6 in the pyrido[2,3-d]pyrimidine core. These features are absent in the target compound 5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, demonstrating the diverse range of substituents that can be incorporated. [ [] ]

N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (1a, 5-deazaaminopterin)

Compound Description: This compound is a 5-deaza analog of the anticancer drug aminopterin, characterized by a diaminopyrido[2,3-d]pyrimidine moiety linked to a benzoyl-L-glutamic acid unit. [ [] ]

Relevance: This compound highlights the potential of pyrido[2,3-d]pyrimidines as scaffolds for developing bioactive molecules. Although structurally distinct from the target compound 5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, it showcases the significance of this core structure in medicinal chemistry. [ [] ]

6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro-[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts and 6-R-5-aryl-5,6-dihydro[1]benzothieno-[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones

Compound Description: These compounds represent fused heterocyclic systems incorporating the pyrido[2,3-d]pyrimidine moiety. They are characterized by a benzothieno ring fused to the pyrimidine ring and varying substituents at positions 5 and 6. [ [] ]

Relevance: These compounds illustrate the possibility of expanding the pyrido[2,3-d]pyrimidine framework through ring fusion, a structural feature absent in the target compound 5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Nevertheless, they showcase the versatility of this core structure for creating diverse chemical entities. [ [] ]

Properties

CAS Number

941914-73-4

Product Name

5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

6-ethyl-5-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C21H23N5O2

Molecular Weight

377.448

InChI

InChI=1S/C21H23N5O2/c1-4-13-11-24-19-17(20(27)26(3)21(28)25(19)2)18(13)22-10-9-14-12-23-16-8-6-5-7-15(14)16/h5-8,11-12,23H,4,9-10H2,1-3H3,(H,22,24)

InChI Key

SVCNMYCPKKGGNA-UHFFFAOYSA-N

SMILES

CCC1=CN=C2C(=C1NCCC3=CNC4=CC=CC=C43)C(=O)N(C(=O)N2C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.